molecular formula C22H17ClFN3O3S B2732666 N-(4-chloro-2-fluorophenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1291845-34-5

N-(4-chloro-2-fluorophenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No.: B2732666
CAS No.: 1291845-34-5
M. Wt: 457.9
InChI Key: DTELWINEVRKNGE-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C22H17ClFN3O3S and its molecular weight is 457.9. The purity is usually 95%.
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Biological Activity

N-(4-chloro-2-fluorophenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a synthetic compound with potential therapeutic applications. Its structural complexity suggests a variety of biological activities that merit investigation. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C22H17ClFN3O3S
  • Molecular Weight : 457.9 g/mol
  • IUPAC Name : N-(4-chloro-2-fluorophenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit significant antimicrobial properties. The compound's structure allows for interaction with microbial targets:

  • Mechanism of Action : The presence of chlorine and fluorine substituents may enhance the lipophilicity and electrophilicity of the compound, facilitating better penetration into bacterial cells and stronger interactions with microbial targets .
  • In Vitro Studies : Preliminary tests have shown that compounds with similar structures demonstrate varying degrees of activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. For instance, derivatives with specific substitutions exhibited minimum inhibitory concentrations (MICs) as low as 2 µg/mL against resistant strains .

Anticancer Activity

The thieno[3,2-d]pyrimidine scaffold has been associated with anticancer properties in several studies:

  • Cell Lines Tested : The compound has been tested against various cancer cell lines including A549 (lung cancer) and Caco-2 (colon cancer) cells. Results indicated that certain derivatives showed promising cytotoxic effects .
  • Mechanistic Insights : Docking studies suggest that the compound may inhibit key enzymes involved in cancer cell proliferation. The structural modifications enhance binding affinity to targets associated with tumor growth regulation .

Case Studies

Several case studies highlight the biological efficacy of compounds structurally related to this compound:

StudyFocusFindings
Antimicrobial ActivityIdentified MIC values against resistant bacterial strains; suggested structural modifications for enhanced activity.
Anticancer PropertiesDemonstrated cytotoxic effects on A549 and Caco-2 cell lines; proposed mechanisms of action through enzyme inhibition.
Structural AnalysisProvided insights into molecular docking results that correlate structural features with biological activity.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN3O3S/c1-12-4-3-5-17(13(12)2)27-21(29)20-18(8-9-31-20)26(22(27)30)11-19(28)25-16-7-6-14(23)10-15(16)24/h3-10,18,20H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBUTOTZHBXTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=C(C=C(C=C4)Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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